2-氯-3,4-二甲氧基苯甲腈

描述

Synthesis Analysis

Although no direct synthesis of 2-Chloro-3,4-dimethoxybenzonitrile was found, related compounds have been synthesized through various methods. For example, a study on the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile provides insights into the synthesis strategies that might be applicable, such as one-pot synthesis techniques from related benzaldehydes and hydroxylamine hydrochloride in specific solvents (Wu Guo-qiang, 2010). Similar methodologies could potentially be adapted for the synthesis of 2-Chloro-3,4-dimethoxybenzonitrile by choosing appropriate starting materials and reagents.

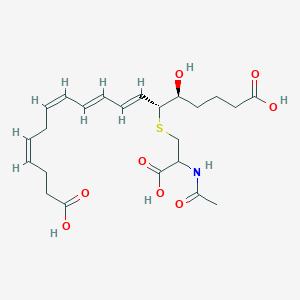

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Chloro-3,4-dimethoxybenzonitrile has been analyzed through computational methods such as DFT calculations, providing insights into their geometric parameters, electronic structure, and vibrational frequencies. For example, the DFT and TD-DFT/PCM calculations on related compounds have helped determine structural parameters and spectroscopic characteristics (Nuha Wazzan et al., 2016). These studies offer valuable information on the effects of substituents on the aromatic ring, which can be correlated to the properties of 2-Chloro-3,4-dimethoxybenzonitrile.

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as 2-Chloro-1,4-dimethoxybenzene, have been studied to understand their behavior in various chemical environments. For instance, the oxidation of 2-Chloro-1,4-dimethoxybenzene by lignin peroxidase illustrates the potential reactivity of chloro and dimethoxy substituents in redox reactions (P. Teunissen et al., 1998). This information could shed light on the chemical reactions and properties of 2-Chloro-3,4-dimethoxybenzonitrile.

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, boiling points, and solubility, can be influenced by the presence of chloro and methoxy groups. While specific data on 2-Chloro-3,4-dimethoxybenzonitrile was not found, studies on related molecules offer insights into how these substituents affect physical properties. For instance, the analysis of vibrational frequencies and geometric parameters provides a basis for predicting the physical behavior of similar compounds (Y. Sert et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Chloro-3,4-dimethoxybenzonitrile, such as reactivity towards nucleophiles or electrophiles, can be inferred from studies on related chloro and dimethoxy substituted benzonitriles. For example, the electron-donating effect of methoxy groups and the electron-withdrawing effect of the cyano group play significant roles in determining the compound's chemical behavior (V. Arjunan et al., 2013).

科学研究应用

氧化反应中的催化辅因子: 2-氯-1,4-二甲氧基苯,一种相关化合物,已被确认为木质素过氧化物酶氧化苯甲醇的优良辅因子。这一发现表明了循环利用和有效转化为苯甲醛的潜力 (Teunissen & Field, 1998).

药物分析: 荧光标记试剂 2-氯-6,7-二甲氧基-3-喹啉甲醛可有效分离药物制剂中的氯酚,从而能够测定乳膏和软膏中的邻氯甲酚和邻氯二甲酚 (Gatti 等人,1997).

光化学和电子转移: 对 5-氯-2-羟基苯甲腈的光化学研究表明,卡宾的形成发生在三重态激发态。CN 取代基的存在会导致去质子化并增加三重态寿命 (Bonnichon 等人,1999).

氟化合物的合成: 卤素交换氟化是一种从氯苯甲腈衍生物合成 3,4-二氟苯甲腈和单氟苯甲腈的方法,其中 4-氯-3-氟苯甲腈是关键中间体 (Suzuki & Kimura, 1991).

振动分析: 4-氯-3-硝基苯甲腈的理论振动频率和几何参数与实验数据非常吻合,表明了这些化合物的可靠理论模型 (Sert 等人,2013).

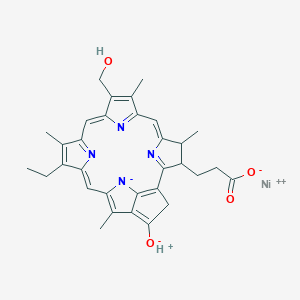

血清素受体激动剂: 25CN-NBOH 是一种有效且选择性的血清素 2A 受体激动剂,已被合成,为研究各种动物模型中的 5HT2AR 信号传导提供了有价值的工具 (Rørsted 等人,2021).

分子几何和电子结构: 3,4-二甲氧基苯甲腈的电子结构受其取代基的给电子和吸电子效应影响,从而深入了解其构象和振动特性 (Arjunan 等人,2013).

安全和危害

The compound is associated with certain hazards. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

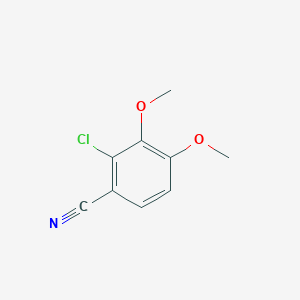

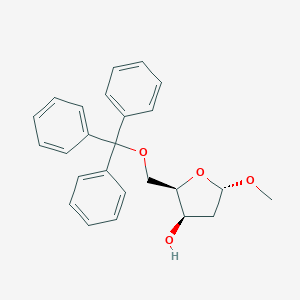

IUPAC Name |

2-chloro-3,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVLTABTKVOGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

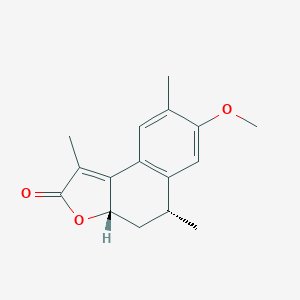

COC1=C(C(=C(C=C1)C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379407 | |

| Record name | 2-chloro-3,4-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-dimethoxybenzonitrile | |

CAS RN |

119413-61-5 | |

| Record name | 2-chloro-3,4-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)